Cas no 946-49-6 (3-Buten-2-one,4-(4-nitrophenyl)-, (3Z)-)

3-Buten-2-one,4-(4-nitrophenyl)-, (3Z)- structure
946-49-6 structure
Product Name:3-Buten-2-one,4-(4-nitrophenyl)-, (3Z)-
CAS No:946-49-6
MF:C10H9NO3
MW:191.183362722397
CID:804000
PubChem ID:5374468
Update Time:2025-04-19

3-Buten-2-one,4-(4-nitrophenyl)-, (3Z)- Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one,4-(4-nitrophenyl)-, (3Z)-
    • (Z)-4-(4-Nitrophenyl)-3-buten-2-one
    • 3490-37-7
    • NSC-68341
    • CS-0160976
    • 4-(p-Nitrophenyl)-3-butene-2-one
    • SODIUMDIHYDROGENPHOSPHATEANHYDROUS
    • KMCRQJMZUHNLKJ-NSCUHMNNSA-N
    • (3E)-4-(4-nitrophenyl)but-3-en-2-one
    • SCHEMBL279483
    • 946-49-6
    • SCHEMBL811912
    • EN300-140690
    • 30625-98-0
    • 4-nitrobenzalacetone
    • 3-Buten-2-one, 4-(4-nitrophenyl)-, (Z)-
    • CHEMBL72829
    • EN300-332272
    • (E)-4-(4-nitrophenyl)but-3-en-2-one
    • NSC68341
    • EINECS 213-422-7
    • 3-Buten-2-one,4-(4-nitrophenyl)-
    • AMY25147
    • A911555
    • 4-(4-nitrophenyl)but-3-en-2-one
    • AS-19975
    • Z234875198
    • (3Z)-4-(4-Nitrophenyl)-3-buten-2-one
    • 4-(4-NITROPHENYL)-3-BUTEN-2-ONE
    • MFCD00661313
    • AKOS001377365
    • s12360
    • 3-Buten-2-one 4-[p-nitrophenyl]-cis-
    • DTXSID10876273
    • Inchi: 1S/C10H9NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h2-7H,1H3/b3-2+
    • InChI Key: KMCRQJMZUHNLKJ-NSCUHMNNSA-N
    • SMILES: O=C(C)/C=C/C1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 191.058243149g/mol
  • Monoisotopic Mass: 191.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 62.9Ų

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